Sildenafil-d3
Overview
Description
Sildenafil-d3 is a deuterium-labeled analog of Sildenafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor. The deuterium labeling involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Sildenafil without altering its pharmacological properties .
Mechanism of Action
Target of Action
Sildenafil-d3, a deuterium labeled form of Sildenafil , primarily targets phosphodiesterase type 5 (PDE5) . PDE5 is an enzyme that promotes the breakdown of cyclic guanosine monophosphate (cGMP), a molecule that regulates blood flow in various tissues, including the penis and lungs .
Mode of Action
This compound enhances the effect of nitric oxide (NO) by inhibiting PDE5 . During sexual stimulation, NO is released in the corpus cavernosum, activating the enzyme guanylate cyclase, which increases levels of cGMP . This leads to smooth muscle relaxation and increased blood flow to the corpus cavernosum . By inhibiting PDE5, this compound prevents the degradation of cGMP, leading to prolonged smooth muscle relaxation and enhanced erectile function .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the NO/cGMP pathway . In this pathway, NO activates guanylate cyclase, leading to increased cGMP levels, which in turn cause smooth muscle relaxation . By inhibiting PDE5, this compound prevents cGMP degradation, enhancing and prolonging the effects of the NO/cGMP pathway .
Pharmacokinetics
This compound is rapidly absorbed, with its absorption slightly slowed when taken with a high-fat meal . It is primarily metabolized in the liver via CYP3A4 (major route) and CYP2C9 (minor route) . The major metabolite, desmethylsildenafil, is formed via the N-desmethylation pathway and has about 50% of the activity of Sildenafil . This compound is primarily excreted in the feces as metabolites (~80%), with a smaller amount excreted in the urine (~13%) .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the relaxation of smooth muscle in the corpus cavernosum and pulmonary vasculature . This leads to increased blood flow to these areas, aiding in the treatment of erectile dysfunction and pulmonary arterial hypertension . Some studies have suggested that Sildenafil can alter the epigenetic marks on DNA, potentially leading to changes in gene expression and cellular behavior .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of sexual stimulation is necessary for this compound to exert its effect . Additionally, the drug’s absorption can be affected by food intake, with a high-fat meal slowing its absorption .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sildenafil-d3 typically involves the incorporation of deuterium atoms into the molecular structure of Sildenafil. This can be achieved through various synthetic routes, including:
Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can introduce deuterium atoms at specific positions in the molecule.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Selection of Deuterated Precursors: Using commercially available deuterated precursors to streamline the synthesis.
Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing reaction conditions such as temperature, pressure, and solvent choice.
Purification: Employing techniques like chromatography to purify the final product and achieve the desired isotopic purity.
Chemical Reactions Analysis
Types of Reactions
Sildenafil-d3 undergoes various chemical reactions similar to its non-deuterated counterpart, including:
Oxidation: this compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Nucleophilic substitution reactions can occur at specific positions in the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Halides, amines, and thiols.
Major Products
The major products formed from these reactions include N-oxides, amines, and substituted derivatives of this compound.
Scientific Research Applications
Sildenafil-d3 is extensively used in scientific research due to its deuterium labeling, which provides several advantages:
Pharmacokinetic Studies: Used as an internal standard in mass spectrometry to study the absorption, distribution, metabolism, and excretion (ADME) of Sildenafil.
Metabolic Pathway Analysis: Helps in identifying and quantifying metabolites in biological samples.
Drug Interaction Studies: Used to investigate potential drug-drug interactions by tracking the metabolic fate of Sildenafil in the presence of other compounds.
Biological Research: Employed in studies related to cardiovascular diseases, erectile dysfunction, and pulmonary arterial hypertension.
Comparison with Similar Compounds
Sildenafil-d3 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Sildenafil: The non-deuterated version, widely used for treating erectile dysfunction and pulmonary arterial hypertension.
Vardenafil: Another PDE5 inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Tadalafil: A PDE5 inhibitor with a longer half-life, used for similar indications as Sildenafil.
Sildenafil-d3’s uniqueness lies in its application in research, providing insights into the pharmacokinetics and metabolism of Sildenafil without altering its pharmacological effects.
Biological Activity
Sildenafil-d3, a deuterated analog of sildenafil, is primarily recognized for its role as a phosphodiesterase type 5 (PDE5) inhibitor. This compound has garnered attention not only for its therapeutic applications in erectile dysfunction and pulmonary arterial hypertension but also for its broader biological activities, including neuroprotection and anti-inflammatory effects. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
This compound has the chemical formula and a molecular weight of approximately 445.6 g/mol. The incorporation of deuterium enhances the stability and allows for precise quantification in analytical studies, making it a valuable tool in pharmacokinetic research.
This compound functions primarily by inhibiting PDE5, which leads to increased levels of cyclic guanosine monophosphate (cGMP). This elevation promotes vasodilation and enhances blood flow to various tissues, including the penis, thereby facilitating erectile function. The mechanism also extends to other physiological processes:
- Neuroprotection : this compound has been implicated in neuroprotective effects through cGMP-mediated pathways.
- Antinociception : It may alleviate pain by modulating pain pathways via cGMP signaling.
1. Treatment of Erectile Dysfunction
This compound exhibits similar efficacy to sildenafil in treating erectile dysfunction (ED). By enhancing blood flow during sexual stimulation, it provides a pharmacological solution for men experiencing ED, particularly those with underlying conditions affecting vascular health.
2. Pulmonary Arterial Hypertension
The compound is also prescribed for pulmonary arterial hypertension (PAH). Studies have shown that this compound effectively reduces pulmonary arterial pressure and improves exercise capacity in patients with PAH, making it a crucial therapeutic agent in this field .
Research Findings and Case Studies
Recent meta-analyses have highlighted the effectiveness of this compound in various clinical settings:
- Pulmonary and Cardiovascular Diseases : A comprehensive review reported significant reductions in arterial pressure among patients treated with sildenafil, alongside improvements in exercise performance metrics such as the six-minute walk distance .
- Pregnancy Complications : In pregnant women with fetal growth restrictions, sildenafil has been shown to improve neonatal outcomes by increasing birth weights and optimizing uteroplacental blood flow .
Table 1: Summary of Clinical Findings
Pharmacokinetics and Drug Interactions
This compound serves as an internal standard in pharmacokinetic studies due to its unique isotopic signature. It allows researchers to trace the metabolism and distribution of sildenafil more accurately. Notably, studies have indicated that this compound interacts with cytochrome P450 enzymes (CYP3A4 and CYP2C9), which are crucial for drug metabolism. Understanding these interactions is essential for predicting potential drug-drug interactions that could impact therapeutic efficacy.
Comparative Analysis with Other PDE5 Inhibitors
This compound can be compared with other PDE5 inhibitors such as tadalafil, vardenafil, and avanafil. The following table summarizes their characteristics:
Table 2: Comparison of PDE5 Inhibitors
Compound | Primary Use | Unique Feature |
---|---|---|
Sildenafil | Erectile dysfunction | Established safety profile |
Tadalafil | Erectile dysfunction | Longer half-life |
Vardenafil | Erectile dysfunction | More potent than sildenafil |
Avanafil | Erectile dysfunction | Faster onset of action |
This compound | Research applications | Isotopic labeling for analytical precision |
Properties
IUPAC Name |
5-[2-ethoxy-5-[4-(trideuteriomethyl)piperazin-1-yl]sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O4S/c1-5-7-17-19-20(27(4)25-17)22(29)24-21(23-19)16-14-15(8-9-18(16)32-6-2)33(30,31)28-12-10-26(3)11-13-28/h8-9,14H,5-7,10-13H2,1-4H3,(H,23,24,29)/i3D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNRNXUUZRGQAQC-HPRDVNIFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OCC)C3=NC4=C(C(=O)N3)N(N=C4CCC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649151 | |
Record name | 5-{2-Ethoxy-5-[4-(~2~H_3_)methylpiperazine-1-sulfonyl]phenyl}-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1126745-90-1 | |
Record name | 5-{2-Ethoxy-5-[4-(~2~H_3_)methylpiperazine-1-sulfonyl]phenyl}-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.